molecular formula C3H9ClN4O3 B12435339 (2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride

(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride

Cat. No.: B12435339
M. Wt: 184.58 g/mol
InChI Key: FXXCLPYVZJCYQS-YBBRRFGFSA-N
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Description

(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an azido group (-N₃) attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride typically involves the azidation of a suitable precursor. One common method is the reaction of (2R)-2-amino-3-chloropropanoic acid with sodium azide (NaN₃) in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the azido group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar azidation reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its hydrate hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN₃) for azidation.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Oxidation: Various oxidizing agents depending on the desired product.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Reduction: Formation of (2R)-2-amino-3-aminopropanoic acid.

    Oxidation: Formation of oxidized derivatives.

Scientific Research Applications

(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical assays and drug development processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-chloropropanoic acid: A precursor in the synthesis of the azido derivative.

    (2R)-2-amino-3-aminopropanoic acid: A reduced form of the compound.

    (2R)-2-amino-3-hydroxypropanoic acid: Another derivative with a hydroxyl group.

Uniqueness

(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from other similar amino acid derivatives.

Properties

Molecular Formula

C3H9ClN4O3

Molecular Weight

184.58 g/mol

IUPAC Name

(2R)-2-amino-3-azidopropanoic acid;hydrate;hydrochloride

InChI

InChI=1S/C3H6N4O2.ClH.H2O/c4-2(3(8)9)1-6-7-5;;/h2H,1,4H2,(H,8,9);1H;1H2/t2-;;/m1../s1

InChI Key

FXXCLPYVZJCYQS-YBBRRFGFSA-N

Isomeric SMILES

C([C@H](C(=O)O)N)N=[N+]=[N-].O.Cl

Canonical SMILES

C(C(C(=O)O)N)N=[N+]=[N-].O.Cl

Origin of Product

United States

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